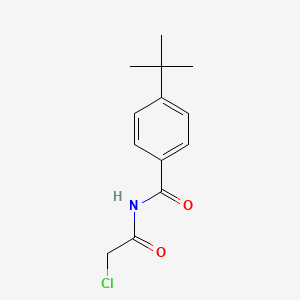

4-tert-butyl-N-(chloroacetyl)benzamide

Descripción general

Descripción

4-tert-butyl-N-(chloroacetyl)benzamide is a biochemical compound used in proteomics research . It has a molecular formula of C13H16ClNO2 and a molecular weight of 253.73 .

Synthesis Analysis

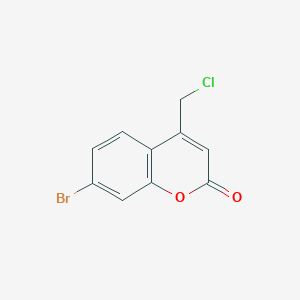

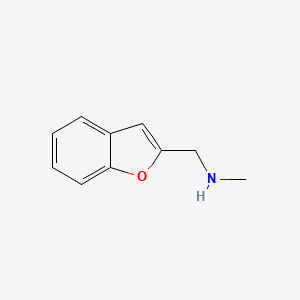

The synthesis of benzamides, including compounds similar to 4-tert-butyl-N-(chloroacetyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .Molecular Structure Analysis

The molecular structure of 4-tert-butyl-N-(chloroacetyl)benzamide consists of 13 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

4-tert-butyl-N-(chloroacetyl)benzamide, like other benzamides, can be used as an intermediate in organic synthesis reactions . It can serve as a starting material for the synthesis of some drugs and bioactive molecules .Physical And Chemical Properties Analysis

4-tert-butyl-N-(chloroacetyl)benzamide is a stable compound under normal temperature but may decompose at high temperatures . It is insoluble in water but soluble in organic solvents such as methanol, dichloromethane, and ether .Aplicaciones Científicas De Investigación

Synthesis and Properties of Polyamides

- Researchers have synthesized various polyamides using derivatives of 4-tert-butylcatechol, demonstrating their solubility in polar solvents and potential for creating transparent, flexible films with high thermal stability (Hsiao, Yang, & Chen, 2000).

Anticancer Research

- A study synthesized a bis-(4-(tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complex, exploring its potential as an anticancer candidate through molecular docking, indicating effective interaction with ribonucleotide reductase enzyme (Ruswanto, Wulandari, Mardianingrum, & Cantika, 2021).

Fluorescence Chemosensors

- A phenoxazine-based fluorescence chemosensor synthesized for detecting Ba2+ ion in living cells, demonstrating high selectivity and sensitivity (Ravichandiran, Subramaniyan, Bella, Johnson, Kim, Shim, & Yoo, 2019).

Cytotoxicity and Anticancer Activity

- N-(4-tert-butylphenylcarbamoyl)benzamide exhibited promising cytotoxic activity against HeLa cells, suggesting its potential as an anticancer agent (Purwanto, Siswandono, Kesuma, Widiandani, & Siswanto, 2021).

Farnesoid X Receptor (FXR) Antagonists

- Benzamide derivatives, including 3-(tert-butyl)-4-hydroxyphenyl benzamides, have been studied for their potential as FXR antagonists (Song, Xu, Liu, Chen, Shen, Liu, & Hu, 2015).

Synthesis and Medicinal Chemistry

- Various substituted benzamides, including N-[4-(alkyl)cyclohexyl]-substituted benzamides, were synthesized and evaluated for their medicinal properties, such as anti-inflammatory and analgesic activities (Pau et al., 1999).

Catalytic Synthesis

- Palladium-catalyzed synthesis involving tert-butyl isocyanide has been developed for the synthesis of benzamide derivatives, showcasing the versatility of these compounds in organic chemistry (Wang, Jiang, Zhang, Zhu, & Shen, 2015).

Chemosensors and Organogels

- Perylenetetracarboxylic diimides with tert-butyl and other substitutions were used to create fluorescent gels and chemosensors (Wu, Xue, Shi, Chen, & Li, 2011).

Radical Reactions

- tert-Butyl phenylazocarboxylates, including compounds with tert-butyl substitutions, have been utilized in various radical reactions for synthetic organic chemistry applications (Jasch, Höfling, & Heinrich, 2012).

Propiedades

IUPAC Name |

4-tert-butyl-N-(2-chloroacetyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-13(2,3)10-6-4-9(5-7-10)12(17)15-11(16)8-14/h4-7H,8H2,1-3H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBWKNRMLYBAKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-(chloroacetyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

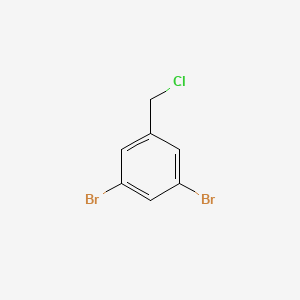

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Aminoethyl)phenyl]ethylamine](/img/structure/B3281919.png)

![2-Naphthyl [2-(8-methyl-1,3-dioxo-2,4-diazaspiro[4.5]dec-2-yl)ethyl]sulfonate](/img/structure/B3281958.png)

![N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide](/img/structure/B3281965.png)

![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3281986.png)

![Benzonitrile, 4-[(triphenylphosphoranylidene)amino]-](/img/structure/B3281992.png)